molecular formula C16H8Cl3N3O6S B14657309 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide CAS No. 52078-05-4

2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide

Cat. No.: B14657309
CAS No.: 52078-05-4
M. Wt: 476.7 g/mol
InChI Key: UKVPRWRKKSABAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, nitro groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include 2,4,5-trichlorobenzene and 2,4-dinitronaphthalene. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted benzene or naphthalene derivatives.

Scientific Research Applications

2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and inhibition due to its complex structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The nitro groups may undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated aromatic structure.

    2,4-Dinitrophenol: A compound with nitro groups that shares some reactivity characteristics.

    Sulfanilamide: A sulfonamide antibiotic with a simpler structure.

Uniqueness

2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

52078-05-4

Molecular Formula

C16H8Cl3N3O6S

Molecular Weight

476.7 g/mol

IUPAC Name

2,4,5-trichloro-N-(2,4-dinitronaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H8Cl3N3O6S/c17-10-5-12(19)15(6-11(10)18)29(27,28)20-16-9-4-2-1-3-8(9)13(21(23)24)7-14(16)22(25)26/h1-7,20H

InChI Key

UKVPRWRKKSABAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.